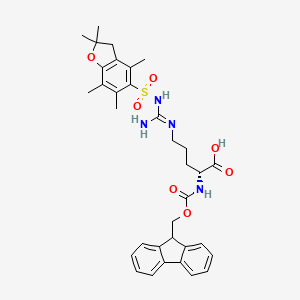

Fmoc-D-Arg(Pbf)-OH

Vue d'ensemble

Description

Fmoc-D-Arg(Pbf)-OH: is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OH typically involves the following steps:

Protection of the Guanidino Group: The guanidino group of D-arginine is protected using the Pbf group. This is achieved by reacting D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is then protected using the Fmoc group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-arginine are reacted with the protecting groups in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water.

Coupling Reactions: Fmoc-D-Arg(Pbf)-OH can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal; TFA, TIPS, and water for Pbf removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products:

Deprotection: D-arginine with free amino and guanidino groups.

Coupling: Peptides with D-arginine residues.

Applications De Recherche Scientifique

Applications in Solid-Phase Peptide Synthesis

-

Incorporation into Peptides :

- Fmoc-D-Arg(Pbf)-OH is utilized as a building block in SPPS, where it is incorporated into growing peptide chains. Its incorporation can be challenging due to the formation of inactive δ-lactams, which can reduce yield and lead to undesired side products such as des-Arg peptides. To address these challenges, innovative strategies have been developed to optimize its use in SPPS .

-

Alternative Solvents :

- Recent studies have explored the use of N-butylpyrrolidinone (NBP) as an alternative solvent for SPPS involving this compound. This solvent has shown promise in improving the efficiency of peptide synthesis by reducing viscosity and enhancing the penetration of coupling agents into the resin at elevated temperatures . This method demonstrates how solvent choice can significantly impact the performance of amino acids like this compound in peptide synthesis.

-

Therapeutic Peptide Development :

- This compound has been instrumental in developing therapeutic peptides that target specific biological pathways. For instance, research has indicated its potential use in synthesizing peptides that bind to specific proteins or receptors, which could lead to novel therapeutic agents for various diseases .

Case Studies and Research Findings

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Fmoc-L-Arg(Pbf)-OH: The L-isomer of arginine with similar protecting groups.

Fmoc-D-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis with different protecting groups.

Uniqueness:

Stereochemistry: The D-isomer of arginine provides different biological properties compared to the L-isomer.

Protecting Groups: The combination of Fmoc and Pbf groups offers stability and ease of removal, making Fmoc-D-Arg(Pbf)-OH particularly useful in SPPS.

Activité Biologique

Fmoc-D-Arg(Pbf)-OH, a derivative of the amino acid arginine, is widely utilized in peptide synthesis due to its unique properties and biological activities. This article explores its synthesis, biological implications, and applications in various fields, particularly in drug development and therapeutic interventions.

This compound (N-α-Fmoc-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-D-arginine) exhibits a molecular formula of C34H40N4O7S and a molecular weight of 664.77 g/mol. It is characterized by its high purity (≥98.5% HPLC) and is primarily used in solid-phase peptide synthesis (SPPS) .

The synthesis of this compound involves several key steps:

- Esterification : The reaction of arginine with thionyl chloride in alcohol.

- Introduction of Pbf Group : This step is crucial as it enhances the stability and solubility of the amino acid during synthesis.

- Fmoc Protection : The Fmoc group is added to protect the amino group during peptide assembly .

Biological Activity

This compound has been studied for its various biological activities, particularly in the context of cell-penetrating peptides (CPPs). These peptides facilitate the delivery of therapeutic agents into cells through mechanisms such as direct translocation or endocytosis.

- Cell Penetration : Arginine-rich peptides exhibit strong interactions with cell membranes due to guanidinium–oxoanion hydrogen bonds, which enhance their ability to penetrate cellular barriers .

- Therapeutic Applications : The compound has shown potential in anti-infection therapies, immunology, and as a component in antibody-drug conjugates (ADCs). Its role in apoptosis and autophagy pathways also highlights its significance in cancer research .

Case Studies and Research Findings

Recent studies have focused on improving the incorporation efficiency of this compound into peptides during SPPS. One notable study demonstrated that using N-butylpyrrolidinone (NBP) as a solvent significantly improved the yield of peptides containing this amino acid. The study highlighted that maintaining a temperature of 45 °C during the coupling process mitigated viscosity issues, thereby enhancing the penetration of the coupling agents into the resin .

Table: Summary of Findings on this compound

| Study | Key Findings | Applications |

|---|---|---|

| RSC Study (2020) | Improved incorporation into peptides using NBP solvent | SPPS optimization |

| Ambeed Research | Demonstrated efficacy in cell penetration assays | Drug delivery systems |

| MedChemExpress | Identified roles in apoptosis and immune response modulation | Cancer therapeutics |

Propriétés

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICLNKVURBTKV-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673966 | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187618-60-6 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187618-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-D-Arg(Pbf)-OH in the solid-phase synthesis of desmopressin?

A1: this compound is a protected form of D-arginine, a crucial amino acid in the desmopressin peptide sequence.

Q2: How does the solid-phase synthesis method described in the paper improve upon previous methods for desmopressin production?

A2: The paper highlights that traditional air liquid-phase oxidation methods for desmopressin synthesis, often relying on iodine as an oxidizing agent, have drawbacks []. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.